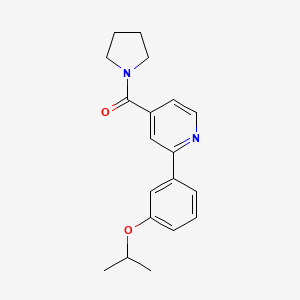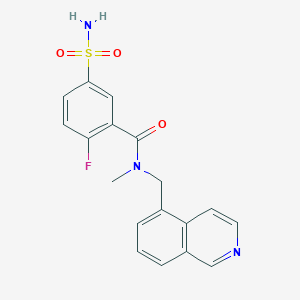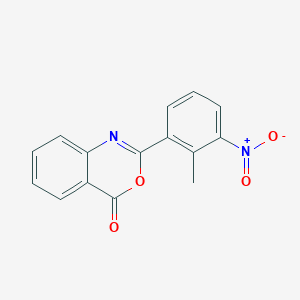
1-methyl-4-(2,4,5-trimethoxybenzyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-4-(2,4,5-trimethoxybenzyl)-1,4-diazepane is a chemical compound belonging to the class of 1,4-diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. They are known for their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
- The synthesis of 1,4-diazepanes, like 1-methyl-4-(2,4,5-trimethoxybenzyl)-1,4-diazepane, often involves the formation of the seven-membered ring via intramolecular coupling. For example, Fanter et al. (2017) describe a chiral-pool synthesis approach starting from amino acids to synthesize various substituted 1,4-diazepanes (Fanter, L. et al., 2017).
- Another method involves the condensation of diamines with carbonyl compounds, followed by ring closure, as illustrated by Ramírez-Montes et al. (2012), who synthesized a series of 1,4-diazepanes via the condensation of 2,2′-(1,3-propanediyldiimino)diphenols (Ramírez-Montes, P. I. et al., 2012).
Molecular Structure Analysis
- The molecular structure of 1,4-diazepanes is characterized by their seven-membered ring, which often adopts a twisted chair conformation. The study by Ramírez-Montes et al. (2012) provides insights into this, showing that the diazepane rings in their compounds adopt a twisted chair conformation (Ramírez-Montes, P. I. et al., 2012).
Chemical Reactions and Properties
- 1,4-Diazepanes can undergo various chemical reactions, including electrophilic substitutions and ring transformations. For instance, Geng et al. (2019) describe a multicomponent dicyclization and ring-opening sequence for the synthesis of benzo[e][1,4]diazepin-3-ones (Geng, X. et al., 2019).
Eigenschaften
IUPAC Name |
1-methyl-4-[(2,4,5-trimethoxyphenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-17-6-5-7-18(9-8-17)12-13-10-15(20-3)16(21-4)11-14(13)19-2/h10-11H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDYZZVDMIATNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[(2,4,5-trimethoxyphenyl)methyl]-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5647418.png)
![6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5647423.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5647444.png)
![N-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-phenylalaninamide](/img/structure/B5647457.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-propylthiophene-3-carboxamide](/img/structure/B5647476.png)
![N-benzyl-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5647479.png)
![1-{4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5647495.png)
![N,N-dimethyl-3-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5647501.png)
![ethyl 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5647507.png)

![1,9-dimethyl-4-(morpholin-4-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5647520.png)